molecular formula C5H12ClNO2 B1383987 (3S)-4-amino-3-methylbutanoic acid hydrochloride CAS No. 179806-55-4

(3S)-4-amino-3-methylbutanoic acid hydrochloride

Cat. No.: B1383987
CAS No.: 179806-55-4
M. Wt: 153.61 g/mol
InChI Key: SKNMCRZGRMXQAW-WCCKRBBISA-N
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Description

(3S)-4-Amino-3-methylbutanoic acid hydrochloride (CAS 179806-55-4) is a chiral amino acid derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular weight of 153.61 g/mol and the molecular formula C 5 H 12 ClNO 2 , this compound is supplied as a high-purity hydrochloride salt to enhance stability and solubility . The defined (3S) stereochemical configuration at the third carbon atom is critical for its biological activity and interaction with specific molecular targets, as the spatial orientation of the methyl group influences its binding affinity . This compound serves as a valuable structural analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . The methyl substitution at the 3-position introduces steric constraints that alter the molecule's conformational flexibility compared to the parent GABA structure. Research into this and related analogues provides crucial insights into the structure-activity relationships of GABAergic systems, including receptor binding and selectivity . Such studies are fundamental for developing new pharmacological tools and exploring neurochemical pathways. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers can rely on the confirmed stereochemistry and high quality of this compound for their investigations in chemical biology and neuropharmacology.

Properties

IUPAC Name

(3S)-4-amino-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNMCRZGRMXQAW-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-amino-3-methylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-methyl-2-oxobutanoic acid.

    Amination: The precursor undergoes reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-amino-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

(3S)-4-amino-3-methylbutanoic acid hydrochloride serves as a building block in organic synthesis:

  • It is utilized in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
  • The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound has been studied for its role in metabolic pathways:

  • It acts as a precursor to gamma-aminobutyric acid (GABA), an essential neurotransmitter involved in inhibitory signaling in the central nervous system.
  • Research indicates that certain enantiomers may act as agonists at GABA receptors, suggesting potential therapeutic applications for neurological disorders such as anxiety and epilepsy.

Medicine

In the medical field, this compound is investigated for its therapeutic effects:

  • It has been noted for its potential in treating neuropathic pain by binding to the alpha-2-delta subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.
  • Its neuroprotective properties are also being explored for applications in neurodegenerative diseases.

Industry

This compound is utilized in the production of fine chemicals and pharmaceuticals:

  • It serves as an intermediate in synthesizing various pharmaceutical agents and fine chemicals due to its reactivity and stability.
  • Its high solubility and stability make it particularly valuable in pharmaceutical formulations .

Case Studies

Several studies have highlighted the applications of this compound:

  • Neuropathic Pain Management:
    • A study demonstrated that administration of this compound significantly reduced pain responses in animal models by modulating neurotransmitter release at synaptic junctions.
  • Cognitive Enhancement:
    • Research indicated that this compound may enhance cognitive function by acting on GABA receptors, improving memory retention in experimental settings.

These case studies underscore the compound's potential across various domains, from basic research to clinical applications.

Mechanism of Action

The mechanism of action of (3S)-4-amino-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes, influencing metabolic pathways. The amino and carboxylic acid groups play crucial roles in binding to active sites and modulating enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between (3S)-4-amino-3-methylbutanoic acid hydrochloride and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Activity References
(3S)-4-Amino-3-methylbutanoic acid HCl C₅H₁₂ClNO₂ 3-methyl group, primary amine 153.61 GABA receptor affinity; anticonvulsant (preclinical)
(S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl C₁₁H₁₂F₃NO₂ 3-trifluoromethylphenyl group 247.21 Enhanced metabolic stability (CF₃ group)
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ Dimethylamino group (N(CH₃)₂) 167.64 Increased basicity; potential CNS penetration
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₂ClNO₃ 4-methoxy group 181.61 Improved solubility (polar OCH₃ group)
4-Amino-3-phenylbutyric acid HCl C₁₀H₁₄ClNO₂ 3-phenyl group 215.68 Higher lipophilicity (aromatic ring)
(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid HCl C₁₁H₁₄ClNO₂ Pyrrolidine ring (rigid structure) 227.69 Conformational constraint; altered bioavailability

Structural and Functional Analysis

Substituent Effects on Pharmacokinetics
  • Trifluoromethyl Derivatives (e.g., CAS 270065-79-7): The CF₃ group in (S)-3-amino-4-(3-trifluoromethylphenyl)butanoic acid HCl enhances metabolic stability by resisting enzymatic degradation, a property critical for prolonged therapeutic action .
Stereochemical and Conformational Impact
  • Chiral Methyl Group in (3S)-4-Amino-3-methylbutanoic Acid: The (3S) configuration ensures optimal spatial alignment with GABA receptor binding pockets, a feature absent in racemic mixtures .

Research Findings and Gaps

  • GABAergic Activity: While (3S)-4-amino-3-methylbutanoic acid HCl increases GABA levels in mice, its direct neurochemical effects in humans remain unverified .
  • Therapeutic Potential: Trifluoromethyl and phenyl-substituted analogues are understudied in CNS disorders despite their structural promise .
  • Comparative Efficacy: No head-to-head studies exist comparing the anticonvulsant potency of methyl- vs. phenyl-substituted derivatives.

Biological Activity

(3S)-4-amino-3-methylbutanoic acid hydrochloride, also known as a derivative of butanoic acid, is a compound that has garnered attention in various scientific fields, particularly in biology and medicine. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : (3S)-4-amino-3-methylbutanoic acid; hydrochloride
  • Molecular Formula : C5_5H12_{12}ClNO2_2
  • Molecular Weight : 153.61 g/mol
  • Appearance : White powder
  • Storage Conditions : 4 °C

The biological activity of this compound is primarily attributed to its interaction with various enzymes and metabolic pathways. It can act as a substrate or inhibitor, influencing enzyme activity through its amino and carboxylic acid functional groups. This interaction is crucial for modulating metabolic processes in living organisms.

Biological Activities

  • Metabolic Pathways :
    • The compound plays a role in amino acid metabolism and may influence neurotransmitter synthesis.
    • It has been studied for its potential effects on metabolic disorders.
  • Enzyme Interactions :
    • It can act as an inhibitor for specific enzymes involved in metabolic pathways, affecting the overall biochemical processes.
  • Neurotransmitter Modulation :
    • Research indicates that it may have implications in the modulation of neurotransmitters, potentially impacting conditions such as depression and anxiety.

Study 1: Neurotransmitter Effects

In a study published in BMC Pharmacology and Toxicology, researchers investigated the effects of this compound on neurotransmitter levels in rat models. The results indicated significant alterations in serotonin and dopamine levels, suggesting potential therapeutic applications in mood disorders .

Study 2: Metabolic Pathway Analysis

A study focused on the compound's role in metabolic pathways demonstrated its ability to enhance the activity of certain enzymes involved in amino acid metabolism. This enhancement was linked to improved metabolic rates in treated subjects compared to controls .

Study 3: Antimicrobial Activity

Research conducted by American Elements explored the antimicrobial properties of this compound. The findings revealed that the compound exhibited moderate antibacterial activity against several pathogenic strains, indicating its potential use as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(3S)-4-amino-3-methylbutanoic acidContains an amino group and a methyl groupModulates neurotransmitter synthesis
(3S)-4-amino-3-methylpentanoic acidOne additional carbon in the chainIncreased reactivity
(3S)-4-amino-3-methylhexanoic acidTwo additional carbonsBroader applications in medicinal chemistry

Q & A

Q. How to develop a robust HPLC method for quantifying trace enantiomeric impurities?

  • Methodological Answer : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20 + 0.1% TFA). Validate linearity (R² >0.999) and LOD/LOQ (0.1%–0.5%). Spiked recovery studies (90%–110%) ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-4-amino-3-methylbutanoic acid hydrochloride
Reactant of Route 2
(3S)-4-amino-3-methylbutanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.